molecular formula C7H4F3NS B6158679 2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile CAS No. 1936099-85-2

2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile

Cat. No.: B6158679
CAS No.: 1936099-85-2
M. Wt: 191.18 g/mol
InChI Key: HFBYPYLJSKHXSN-UHFFFAOYSA-N
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Description

2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur The trifluoromethyl group attached to the thiophene ring enhances the compound’s chemical stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile typically involves the functionalization of the thiophene ring. One common method is the reaction of 2-(thiophen-2-yl)acetonitrile with trifluoromethylating agents. For instance, the treatment of 2-(thiophen-2-yl)acetonitrile with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more efficient trifluoromethylating agents can be explored to improve the overall process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitro-substituted thiophenes.

Scientific Research Applications

2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-(thiophen-2-yl)acetonitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-[4-(methyl)thiophen-2-yl]acetonitrile: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and stability.

    2-[4-(chloromethyl)thiophen-2-yl]acetonitrile:

Uniqueness

The presence of the trifluoromethyl group in 2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced reactivity. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1936099-85-2

Molecular Formula

C7H4F3NS

Molecular Weight

191.18 g/mol

IUPAC Name

2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile

InChI

InChI=1S/C7H4F3NS/c8-7(9,10)5-3-6(1-2-11)12-4-5/h3-4H,1H2

InChI Key

HFBYPYLJSKHXSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C(F)(F)F)CC#N

Purity

95

Origin of Product

United States

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